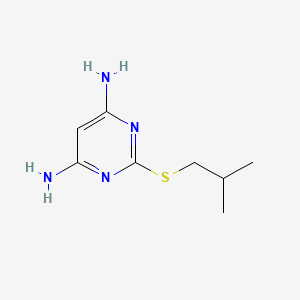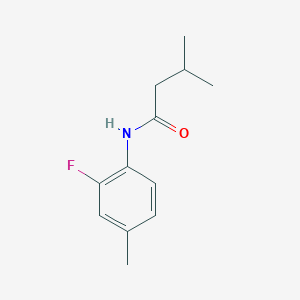![molecular formula C16H21NO2 B7514550 [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for scientific research purposes due to its potential as a stimulant. In
Mecanismo De Acción
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves its ability to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased stimulation of dopamine receptors. This mechanism of action is similar to other stimulants such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase locomotor activity and produce hyperactivity in animal models. It has also been found to increase heart rate and blood pressure, similar to other stimulants. In addition, [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation is the potential for abuse and addiction, as it has been found to produce rewarding effects in animal models.
Direcciones Futuras
There are several future directions for research on [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. One area of interest is its potential as a treatment for ADHD and other disorders that affect dopamine levels in the brain. Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, research on the long-term effects of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone on the brain and behavior is needed to better understand its safety and potential for abuse.
Métodos De Síntesis
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves the reaction of piperonal with 1-phenylcyclopropanecarbonyl chloride in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. The purity of the compound is confirmed through chromatography techniques.
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and methylphenidate. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect dopamine levels in the brain.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-12-13-5-4-10-17(11-13)15(19)16(8-9-16)14-6-2-1-3-7-14/h1-3,6-7,13,18H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJRHBMYPIQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


